molecular formula C14H23NO4 B11850841 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1334147-72-6

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

Katalognummer: B11850841
CAS-Nummer: 1334147-72-6
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: WANSNGFRLUNMIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid is derived from its molecular architecture, which features a bicyclo[3.2.1]octane skeleton substituted at the 8-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 3-position with a carboxylic acid group.

The full IUPAC name is: 8-[(tert-butoxycarbonyl)amino]bicyclo[3.2.1]octane-3-carboxylic acid . This nomenclature reflects the following key structural features:

  • The bicyclo[3.2.1]octane core, a saturated bicyclic system with eight carbon atoms arranged in a specific bridged configuration.
  • A carboxylic acid group attached at the 3-position of the bicyclic system.
  • An amino group at the 8-position, which is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in synthetic organic chemistry.

The structure can be depicted in two dimensions, showing the bicyclic framework, the carboxylic acid moiety, and the Boc-protected amino group. In three dimensions, the molecule adopts a rigid, non-planar conformation due to the fused ring system, which influences its chemical reactivity and potential applications.

The stereochemistry of the molecule can be specified when known. For example, the racemic compound with defined stereocenters at positions 1, 3, and 5 is named as rac-(1R,3R,5S)-8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid , indicating the relative configurations at these positions.

The structural formula can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation, which encodes the connectivity and configuration of atoms in a machine-readable format. For this compound, a representative SMILES string is:

CC(C)(C)OC(=O)N[C@@H]1CC2CCC(C1)C2C(=O)O

This string describes the tert-butoxycarbonyl group (CC(C)(C)OC(=O)), the amino linkage to the bicyclo[3.2.1]octane core, and the carboxylic acid group. The stereochemical descriptors (e.g., [C@@H]) specify the configuration at chiral centers when known.

The International Chemical Identifier (InChI) provides a more detailed, layered description of the molecule’s connectivity, hydrogen atoms, and stereochemistry. For example, the InChI for a similar Boc-protected amino acid is:

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)

(adapted for the specific structure).

The two-dimensional structure is typically visualized as a skeletal formula, with the bicyclic core depicted as two fused rings, the carboxylic acid group as –COOH at the 3-position, and the Boc-protected amino group as –NHCOO–tBu at the 8-position. Three-dimensional conformational models, generated via computational chemistry or crystallographic studies, provide further insight into the spatial arrangement of the molecule’s functional groups.

Eigenschaften

CAS-Nummer

1334147-72-6

Molekularformel

C14H23NO4

Molekulargewicht

269.34 g/mol

IUPAC-Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

WANSNGFRLUNMIS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ring-Closing Metathesis Approach

The ring-closing metathesis (RCM) strategy, adapted from methodologies used in related bicyclic systems, offers a robust pathway to construct the bicyclo[3.2.1]octane scaffold . This method begins with ethyl isocyanoacetate , which undergoes bis-homoallylation with 4-bromo-1-butene under basic conditions (NaH, DMSO/Et₂O) to yield the intermediate 1 (Scheme 1). Subsequent hydrolysis of the isonitrile moiety in 1 with ethanolic HCl generates an amino hydrochloride, which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) and triethylamine to form 2 .

Key Step : Grubbs’ second-generation catalyst facilitates the RCM of 2 in anhydrous toluene, cyclizing the diene into the seven-membered ring structure 3 . Hydrogenation of 3 over Pd/C selectively reduces the double bond, yielding the saturated bicyclic intermediate 4 . Finally, hydrolysis of the ester group in 4 with 6N HCl produces the target carboxylic acid .

StepReactionConditionsYield
1Bis-homoallylationNaH, DMSO/Et₂O, 0°C → RT85%
2Boc ProtectionBoc₂O, Et₃N, CHCl₃, 50°C78%
3Ring-Closing MetathesisGrubbs’ catalyst, toluene, 40°C92%
4HydrogenationH₂, Pd/C, EtOAc95%
5Ester Hydrolysis6N HCl, reflux98%

This route achieves an overall yield of 58% and is scalable for industrial production due to its high-yielding, catalytic steps .

Enantioselective 1,3-Dipolar Cycloaddition

Asymmetric 1,3-dipolar cycloaddition provides stereochemical control during scaffold assembly, a method highlighted in the enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives . Starting with a cyclic azomethine ylide generated from N-Boc-pyrrolidine, the reaction with a dienophile (e.g., methyl acrylate) proceeds via a dual catalytic system comprising a chiral Lewis acid and a Brønsted base.

Mechanistic Insight : The ylide adopts an s-cis conformation, enabling face-selective attack on the dienophile. The bicyclic adduct 5 forms with >90% enantiomeric excess (ee) when using a Cu(I)/TF-BiphamPhos complex . Subsequent hydrogenolysis of the ester group in 5 and oxidation of the resultant alcohol (CrO₃, H₂SO₄) introduces the carboxylic acid functionality at position 3.

StepReactionConditionsYieldee
1CycloadditionCu(I)/TF-BiphamPhos, CH₂Cl₂88%92%
2Ester HydrogenolysisH₂, Pd/C, MeOH95%
3Alcohol OxidationCrO₃, H₂SO₄, acetone80%

This method’s advantage lies in its high stereoselectivity , making it ideal for pharmaceutical applications requiring enantiopure intermediates .

Tropinone Desymmetrization Strategy

Tropinone, a naturally occurring bicyclic ketone, serves as a precursor in a desymmetrization approach . N-Boc protection of tropinone’s amine group (Boc₂O, DMAP, CH₂Cl₂) yields 6 , which undergoes regioselective Baeyer-Villiger oxidation (mCPBA, CHCl₃) to introduce an oxygen bridge. Acid-catalyzed rearrangement (H₂SO₄, AcOH) cleaves the lactone, forming the carboxylic acid at position 3.

Optimization Note : The use of microwave irradiation during the Baeyer-Villiger step reduces reaction time from 24 hours to 30 minutes while maintaining a 75% yield .

StepReactionConditionsYield
1Boc ProtectionBoc₂O, DMAP, CH₂Cl₂90%
2Baeyer-Villiger OxidationmCPBA, CHCl₃, microwave75%
3Acidic RearrangementH₂SO₄, AcOH, 60°C85%

This route leverages natural product derivatives for cost-effective synthesis, though it requires careful control over oxidation states .

Comparative Analysis of Methods

MethodKey AdvantageLimitationOverall YieldStereoselectivity
Ring-Closing MetathesisScalabilityMulti-step functionalization58%Moderate
CycloadditionHigh eeExpensive catalysts52%>90% ee
Tropinone DesymmetrizationLow-cost starting materialLimited to racemic mixtures55%None

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound features a tert-butoxycarbonyl (Boc) group and a carboxylic acid , both of which are central to its reactivity. The bicyclo[3.2.1]octane core provides structural rigidity, influencing reaction pathways.

Deprotection of the Boc Group

The Boc group serves as a protecting group for the amine. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid, TFA) to cleave the tert-butyl ester and release the free amine .

Mechanism :

  • Acidic hydrolysis cleaves the ester bond, generating CO₂ and releasing the amine.

Amide Formation

The carboxylic acid group can react with amines to form amides, a critical reaction in peptide synthesis.

Conditions :

  • Coupling agents (e.g., HATU, EDCl) or acid chlorides under basic conditions.

Ester Hydrolysis

The carboxylic acid may participate in ester hydrolysis under acidic or basic conditions, converting esters to carboxylic acids.

Conditions :

  • Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) catalysis.

Reduction Reactions

Functional groups such as carbonyls (if present) can undergo reduction to alcohols or amines.

Conditions :

  • Reducing agents (e.g., LiAlH₄, NaBH₄).

Deprotection via Acidic Conditions

As demonstrated in patent WO2007063071A1, the Boc group is removed using TFA, yielding the deprotected amine .

Steps :

  • Treatment with TFA in dichloromethane (DCM).

  • Stirring at ambient temperature for 2 hours.

  • Removal of volatiles under reduced pressure.

Amide Formation via Coupling Agents

The carboxylic acid reacts with amines in the presence of activating agents:

  • Mechanism : Activation of the carboxylic acid (e.g., via formation of an active ester) followed by nucleophilic attack by the amine.

Nucleophilic Substitution

The bicyclo[3.2.1]octane core may participate in nucleophilic substitutions, depending on the leaving group. For example, alkoxide intermediates (generated via bases like NaH) can react with halogenated substrates .

Medicinal Chemistry

The compound’s bicyclic structure and functional groups make it a candidate for drug design, particularly in targeting neurotransmitter systems (e.g., dopamine, serotonin pathways).

Material Science

Reactions such as amide formation and reduction may contribute to the development of functional materials with tailored properties.

Comparative Analysis of Reaction Types

Reaction Type Key Features Conditions Applications
Deprotection (Boc) Acidic cleavage of tert-butyl ester, releases free amineTFA, DCM, 2 hoursDrug synthesis, peptide liberation
Amide Formation Coupling with amines via activating agentsHATU, EDCl, base (e.g., DIPEA)Peptide chemistry, drug development
Ester Hydrolysis Conversion of esters to carboxylic acidsAcid/base catalysts (HCl, NaOH)Functional group interconversion
Reduction Reduction of carbonyls to alcohols or aminesLiAlH₄, NaBH₄Functionalization of intermediates

Research and Development Insights

  • Stereochemical Control : The bicyclo[3.2.1]octane framework allows precise stereochemical control during synthesis, critical for biological activity.

  • Interaction Studies : Computational models predict interactions with biological targets, guiding medicinal chemistry applications.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's molecular formula is C14H23NO4C_{14}H_{23}NO_{4}, and it features a bicyclo[3.2.1]octane core with a tert-butoxycarbonyl group at the 8-position and a carboxylic acid at the 3-position. This specific arrangement contributes to its biological activities, particularly its interaction with neurotransmitter systems, which may influence pathways related to dopamine and serotonin.

Preliminary studies indicate that 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid exhibits several biological activities:

  • Neuropharmacological Effects : The compound has shown potential analgesic and anxiolytic properties, making it a candidate for treating conditions such as anxiety disorders and chronic pain.
  • Interaction with Neurotransmitter Systems : Its structural characteristics allow it to interact with neurotransmitter receptors, potentially modulating dopamine and serotonin levels, which are crucial for mood regulation.

Case Studies and Research Findings

Research has indicated that compounds featuring the bicyclo[3.2.1]octane framework exhibit significant biological activity, especially in neuropharmacology:

  • Analgesic Properties : In animal models, compounds similar to this compound have demonstrated reduced pain responses, suggesting potential applications in pain management.
  • Anxiolytic Effects : Studies indicate that these compounds may reduce anxiety-like behaviors in rodents, highlighting their potential for developing new anxiolytic medications.

Wirkmechanismus

The mechanism of action of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability. Upon removal of the Boc group, the free amino acid can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid vs. Carbonitrile
  • 8-[(4-Aminophenyl)Sulfonyl]-8-Azabicyclo[3.2.1]Octane-3-Carbonitrile Molecular Formula: C₁₄H₁₅N₃O₂S Key Difference: Replaces the carboxylic acid with a carbonitrile group. Reactivity: The nitrile group enables nucleophilic additions (e.g., forming amines or tetrazoles), unlike the carboxylic acid, which participates in condensation or amidation reactions .
Carboxylic Acid vs. Oxo Group
  • tert-Butyl 8-Oxo-3-Azabicyclo[3.2.1]Octane-3-Carboxylate Molecular Formula: C₁₂H₁₉NO₃ Key Difference: Substitutes the amino-carboxylic acid moiety with a ketone. Application: The oxo group is reactive toward Grignard reagents or hydrides, enabling carbonyl reductions or alkylations .
Carboxylic Acid vs. Ester/Amide Derivatives
  • 8-Aza-Bicyclo[3.2.1]Octane-3,8-Dicarboxylic Acid 8-tert-Butyl Ester 3-Ethyl Ester Molecular Formula: C₁₅H₂₃NO₄ Key Difference: Ethyl ester at position 3 instead of free carboxylic acid. Utility: Esterification masks the acid’s acidity, facilitating lipophilic intermediate synthesis .

Stereochemical Variations

Exo vs. Endo Isomers
  • exo-8-[(tert-Butoxy)Carbonyl]-8-Azabicyclo[3.2.1]Octane-3-Carboxylic Acid
    • CAS: 207405-68-3
    • Spatial Orientation: The carboxylic acid group occupies the exo position, influencing steric interactions in reactions .
  • endo-3-Amino-8-Boc-8-Azabicyclo[3.2.1]Octane CAS: 42145-38-0 Key Difference: Amino group at position 3 (endo) instead of carboxylic acid. Application: Used in chiral catalyst design due to rigid bicyclic structure .

Substituent Position and Ring Modifications

Spirocyclic Analog
  • Potassium {8-[(tert-Butoxy)Carbonyl]-8-Azaspiro[Bicyclo[3.2.1]Octane-3,1'-Cyclopropan]-3'-yl}Trifluoroboranuide Molecular Formula: C₁₃H₂₀BF₃KNO₂ Key Difference: Incorporates a spiro-cyclopropane ring, enhancing conformational rigidity. Utility: Boron-containing intermediates for Suzuki-Miyaura cross-coupling reactions .
Bromomethyl Derivative
  • tert-Butyl 8-(Bromomethyl)-6-Azabicyclo[3.2.1]Octane-6-Carboxylate
    • CAS: 2228364-65-4
    • Key Difference: Bromomethyl group enables alkylation or nucleophilic substitutions.
    • Reactivity: Useful for introducing fluorescent tags or bioorthogonal handles .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Application
Target Compound (exo isomer) C₁₃H₂₁NO₄ 255.31 207405-68-3 Carboxylic Acid, Boc-Amine Peptide synthesis, chiral intermediates
8-[(4-Aminophenyl)Sulfonyl]-...-3-Carbonitrile C₁₄H₁₅N₃O₂S 289.35 N/A Carbonitrile, Sulfonyl Kinase inhibitor scaffolds
tert-Butyl 8-Oxo-3-Azabicyclo[...]carboxylate C₁₂H₁₉NO₃ 225.28 AGN-PC-0BSAKH Ketone, Boc Reductive amination substrates
exo-8-Boc-8-Azabicyclo[...]octane-3-ethyl ester C₁₅H₂₃NO₄ 281.35 N/A Ethyl Ester, Boc Lipophilic prodrugs

Biologische Aktivität

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound with a molecular formula of C13H21NO4 and a molecular weight of 269.34 g/mol. This compound has garnered attention in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities, particularly in neuropharmacology.

Structural Characteristics

The compound features:

  • A bicyclo[3.2.1]octane core.
  • A tert-butoxycarbonyl (Boc) group attached to an amino group at the 8-position.
  • A carboxylic acid functional group at the 3-position.

These structural elements contribute to its potential interactions with various biological targets, particularly neurotransmitter systems.

Biological Activity

Research indicates that compounds with the bicyclo[3.2.1]octane framework exhibit significant biological activity, particularly in neuropharmacology, influencing dopamine and serotonin pathways. Preliminary studies suggest that this compound may possess analgesic and anxiolytic properties , making it a candidate for further investigation in drug development .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Various techniques have been employed in these studies, including:

  • Receptor binding assays to determine affinity for neurotransmitter receptors.
  • In vitro assays to evaluate functional activity on neuronal cell lines.

Comparative Analysis

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructural FeaturesSimilarity
Tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHydroxy group at position 3High
(R)-1-Boc-piperidine-2-ethanolPiperidine core structureModerate
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylateDimethyl substitution on piperidineModerate
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateAmino group at position 3High

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities compared to these similar compounds .

Q & A

Q. Q1. What are the critical steps for synthesizing 8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid, and how is the bicyclic scaffold stabilized during Boc protection?

Methodological Answer: The synthesis typically involves:

Bicyclo[3.2.1]octane Core Formation : Ring-closing strategies such as [3+2] cycloaddition or intramolecular alkylation under basic conditions.

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine group. Evidence shows tert-butyl carbamates in bicyclic systems require anhydrous conditions to avoid hydrolysis .

Carboxylic Acid Functionalization : Selective oxidation or hydrolysis of ester intermediates using LiOH/H₂O or catalytic hydrogenation .
Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling constants for bridgehead protons) and monitor Boc stability using FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

Advanced Functionalization

Q. Q2. How can researchers introduce additional functional groups (e.g., halogens or sp³-hybridized carbons) to the bicyclo[3.2.1]octane scaffold without compromising the Boc group?

Methodological Answer:

  • Halogenation : Use N-bromosuccinimide (NBS) or iodine monochloride (ICl) in non-polar solvents (e.g., CCl₄) to minimize Boc cleavage. For example, tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2241130-94-7) is synthesized via radical bromination .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids (e.g., 3-(Boc-amino)phenylboronic acid, CAS 252720-31-3) using Pd(PPh₃)₄ as a catalyst .
    Key Consideration : Monitor reaction progress via LC-MS to detect Boc deprotection side products.

Stereochemical Resolution

Q. Q3. What strategies resolve racemization during Boc introduction on the bicyclo[3.2.1]octane scaffold, and how is enantiomeric excess validated?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, CAS 683233-14-9) to enforce stereochemistry .
  • Asymmetric Catalysis : Apply Jacobsen’s thiourea catalysts for kinetic resolution during Boc protection .
    Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. For example, diastereomeric mixtures of tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate (CAS 1252572-44-3) were resolved using this method .

Stability Under Reaction Conditions

Q. Q4. How does the Boc group’s stability vary under acidic, basic, or thermal conditions in bicyclo[3.2.1]octane derivatives?

Methodological Answer:

  • Acidic Conditions : Boc groups are labile in TFA/DCM (1:1) at 0–25°C, as shown in tert-butyl 8-aza-bicyclo[3.2.1]octan-3-ylcarbamate (CAS 1211586-14-9) deprotection studies .
  • Basic Conditions : Stable in aqueous NaOH (pH < 12) but hydrolyze rapidly in concentrated NH₃/MeOH .
  • Thermal Stability : Decomposition observed at >150°C (DSC/TGA data from CAS 232595-59-4 analogs) .
    Mitigation : Use scavengers (e.g., triethylsilane) during acid-mediated reactions to prevent carbocation rearrangements .

Contradictions in Reported Data

Q. Q5. How can discrepancies in reported yields for Boc-protected bicyclo[3.2.1]octane derivatives be addressed?

Methodological Answer:

  • Source Analysis : Compare synthetic protocols from peer-reviewed journals vs. vendor catalogs (e.g., Kanto Reagents’ tert-butyl 3-azabicyclo[4.1.0]heptane-5-carboxylate, CAS 1559170-27-2, lists 70% yield vs. 85% in academic literature) .
  • Reproducibility Checks :
    • Verify solvent purity (e.g., anhydrous THF vs. technical grade).
    • Optimize stoichiometry (e.g., Boc₂O:amine ratios from 1.2:1 to 2:1).
    • Use inert atmosphere (Ar/N₂) to suppress oxidative side reactions .

Application in Drug Discovery

Q. Q6. How is this compound utilized to design conformationally constrained peptidomimetics?

Methodological Answer:

  • Scaffold Rigidity : The bicyclo[3.2.1]octane core mimics proline’s pyrrolidine ring but with enhanced rigidity, reducing entropic penalties in target binding .
  • Case Study : Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1823426-03-4) was incorporated into protease inhibitors via Fmoc-solid-phase synthesis .
    Validation : Molecular docking (e.g., AutoDock Vina) and SPR assays to measure KD improvements .

Analytical Challenges

Q. Q7. What advanced techniques differentiate positional isomers in Boc-protected bicyclo[3.2.1]octane derivatives?

Methodological Answer:

  • 2D NMR : NOESY correlations identify bridgehead vs. equatorial substituents (e.g., tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate, CAS 2138199-51-4) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry, as demonstrated for tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 2044714-40-9) .
  • High-Resolution MS : Isotopic patterns distinguish N vs. O-Boc isomers .

Scalability and Purification

Q. Q8. What chromatographic methods optimize purity for Boc-protected bicyclo[3.2.1]octane carboxylic acids?

Methodological Answer:

  • Normal-Phase HPLC : Use silica columns with hexane/EtOAc gradients (e.g., 90:10 to 50:50) for non-polar intermediates .
  • Reverse-Phase HPLC : C18 columns with 0.1% TFA in H₂O/MeCN for polar derivatives (e.g., tert-butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, CAS 1559170-27-2) .
  • Recrystallization : Tert-butyl ether or hexane/EtOAc mixtures yield >99% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.